An In-Depth Technical Guide to Pomalidomid-C6-PEG3-butyl-N3: A Core Component in Targeted Protein Degradation
An In-Depth Technical Guide to Pomalidomid-C6-PEG3-butyl-N3: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomid-C6-PEG3-butyl-N3 is a bifunctional chemical tool pivotal in the rapidly advancing field of targeted protein degradation (TPD). It serves as a pre-fabricated "E3 ligase ligand-linker" conjugate, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of Pomalidomid-C6-PEG3-butyl-N3, including its chemical properties, mechanism of action, and its application in the construction of PROTACs. Detailed experimental protocols for the synthesis and evaluation of PROTACs utilizing this linker are also presented, alongside representative quantitative data to inform on the efficacy of such constructs.
Introduction to Pomalidomid-C6-PEG3-butyl-N3
Pomalidomid-C6-PEG3-butyl-N3 is a crucial building block for researchers engaged in the development of PROTACs.[1][2] It comprises three key functional components:
-
Pomalidomide: An immunomodulatory drug that acts as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3] By incorporating pomalidomide, a PROTAC can effectively hijack the CRBN E3 ligase complex.
-
Linker: A flexible chain composed of a C6 alkyl spacer, a triethylene glycol (PEG3) unit, and a butyl group. The linker's length and composition are critical determinants of a PROTAC's ability to form a stable and productive ternary complex between the target protein and the E3 ligase.
-
Terminal Azide (B81097) (N3): A reactive functional group that enables the covalent attachment of a target protein-specific ligand via "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4][5]
This modular design allows for the streamlined synthesis of a diverse range of PROTACs against various protein targets.[6]
Chemical Properties
| Property | Value |
| Chemical Formula | C29H40N6O8 |
| Molecular Weight | 600.66 g/mol |
| CAS Number | 2300178-66-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using Pomalidomid-C6-PEG3-butyl-N3 operate by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:
-
Ternary Complex Formation: The bifunctional nature of the PROTAC allows it to simultaneously bind to both the target protein of interest (POI) and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.
-
Catalytic Cycle: The PROTAC is released after inducing ubiquitination and can then bind to another target protein and E3 ligase, initiating another cycle of degradation. This catalytic mode of action allows for the degradation of target proteins at sub-stoichiometric concentrations of the PROTAC.
Figure 1: Mechanism of PROTAC-mediated protein degradation.
Synthesis of PROTACs using Pomalidomid-C6-PEG3-butyl-N3
The terminal azide group of Pomalidomid-C6-PEG3-butyl-N3 allows for its conjugation to a target protein ligand containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach is highly efficient and specific, proceeding under mild conditions with high yields.[7][8]
Representative Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of Pomalidomid-C6-PEG3-butyl-N3 to an alkyne-functionalized target protein ligand.
Materials:
-
Pomalidomid-C6-PEG3-butyl-N3
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Solvent (e.g., DMSO, DMF, or a mixture with water)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Pomalidomid-C6-PEG3-butyl-N3 in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized target protein ligand in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the alkyne-functionalized target protein ligand (1.0 equivalent).
-
Add Pomalidomid-C6-PEG3-butyl-N3 (1.1 equivalents).
-
Add the desired solvent to achieve a suitable concentration (e.g., 0.1 M).
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
-
Catalyst Addition:
-
In a separate microcentrifuge tube, prepare the catalyst premix by adding the CuSO4 stock solution (0.1 equivalents) to the THPTA stock solution (0.5 equivalents). Vortex briefly.
-
Add the catalyst premix to the reaction vial.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (2.0 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical method, such as LC-MS or TLC. The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the final PROTAC.
-
Figure 2: General experimental workflow for PROTAC synthesis via CuAAC.
Evaluation of PROTAC Efficacy
Once synthesized, the efficacy of the PROTAC must be evaluated through a series of in vitro experiments.
Quantitative Data for Pomalidomide-Based PROTACs
| PROTAC Target | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| BTK (C481S) | PEG | NAMALWA | 9.1 | >99 | - | [9] |
| CDK6 | PEG | Jurkat | 2.5 | 96 | 180 | [3] |
| CDK9 | PEG | MV4-11 | 7.62 | - | 25 | [9] |
| PTP1B | PEG (23 atoms) | HepG2 | 200 (48h) | - | - | [3] |
| BRD4 | PEG | Hematological Malignancy Cells | - | - | - | [3] |
| DYRK1 | PEG | HCT116 | 102 | - | 2200 | [3] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation. IC50: Half-maximal inhibitory concentration (for cell viability).
Experimental Protocols
Objective: To quantify the dose- and time-dependent degradation of the target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Objective: To assess the effect of target protein degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Objective: To provide evidence for the formation of the ternary complex (Target Protein-PROTAC-CRBN).
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Antibody against CRBN or the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting (against target protein and CRBN)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and MG132 (to prevent degradation of the target protein) for a few hours.
-
Cell Lysis: Lyse the cells in non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against either CRBN or the target protein overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding proteins and then elute the bound proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of both the target protein and CRBN. The detection of both proteins in the immunoprecipitate of one of them provides evidence for the formation of the ternary complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? [mdpi.com]
